3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole
Description
The compound 3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative featuring:
- Position 3: A 3-ethoxyphenyl group, contributing electron-donating properties via the ethoxy (-OCH₂CH₃) substituent.
- Position 5: A substituted furan moiety with a methyl group linked to a 4-methylbenzenesulfonyl (tosyl) group, introducing steric bulk and electron-withdrawing effects.
Its molecular formula is C₂₃H₂₁N₃O₅S (calculated molecular weight: 451.49 g/mol).
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-5-[5-[(4-methylphenyl)sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-3-27-17-6-4-5-16(13-17)21-23-22(29-24-21)20-12-9-18(28-20)14-30(25,26)19-10-7-15(2)8-11-19/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGVIGWCEHFCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in catalytic processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural features and properties of analogous 1,2,4-oxadiazoles:
Key Observations:
- Electron-Donating vs.
- Hydrophobicity : The tosylmethyl-furan group in the target compound increases hydrophobicity, likely improving membrane permeability relative to smaller analogs (e.g., ).
- Steric Effects : The bulky tosyl group may hinder interactions with flat binding pockets, unlike compounds with simpler substituents (e.g., ).
Physicochemical Properties
The target compound’s higher LogP reflects its increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
The compound 3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This indicates the presence of an oxadiazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Oxadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains. A review highlighted that compounds containing oxadiazole cores demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL .
| Bacterial Strain | MIC (μg/mL) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 4 - 32 | Chloramphenicol |
| Escherichia coli | 8 - 64 | Ampicillin |
Anticancer Activity
Research has shown that oxadiazole derivatives possess anticancer properties. For instance, studies indicated that certain oxadiazoles exhibited cytotoxic effects against cancer cell lines such as HeLa and HCT-116, with IC50 values indicating potent activity . The specific compound under review may share similar properties due to its structural characteristics.
The biological activity of oxadiazoles often involves the inhibition of key enzymes or pathways in microbial and cancer cells. For example, some derivatives act as inhibitors of DNA gyrase or interfere with the folate synthesis pathway , which is critical for bacterial growth and proliferation .
Case Studies
- Antitubercular Activity : A study focused on substituted oxadiazoles reported that certain derivatives showed promising antitubercular activity against Mycobacterium tuberculosis , with one compound achieving an MIC of 0.25 μg/mL against resistant strains .
- Anticonvulsant Activity : Another investigation explored the anticonvulsant potential of oxadiazole derivatives, demonstrating efficacy in various animal models. The introduction of specific substituents on the oxadiazole ring enhanced anticonvulsant effects significantly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
